methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
Description
Structural Overview and Heterocyclic Significance
The compound features a pyrazole core substituted at the 3-position with a methyl carboxylate group and at the 1-position with a para-substituted phenyl ring bearing a 5-propyl-1,2,4-oxadiazole moiety (Figure 1). Key structural attributes include:
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₆N₄O₃ |
| Molecular weight | 312.33 g/mol |
| CAS registry number | 860611-12-7 |
| Key heterocycles | Pyrazole, 1,2,4-oxadiazole |
The pyrazole ring contributes aromatic stability and hydrogen-bonding capacity via its two adjacent nitrogen atoms, while the 1,2,4-oxadiazole introduces metabolic resistance through its isosteric replacement of ester groups. The propyl chain at the oxadiazole 5-position enhances lipophilicity, potentially improving membrane permeability.
Historical Context of Pyrazole-Oxadiazole Hybrid Systems
The strategic fusion of pyrazole and oxadiazole motifs originated in early 2010s drug discovery programs seeking to amplify bioactivity through heterocyclic synergy:
- 2013 : Siddiqui et al. demonstrated antimicrobial efficacy in pyrazole-oxadiazole hybrids bearing benzofuran substituents, establishing foundational structure-activity principles.
- 2014 : A landmark study by Kumar et al. synthesized pyrazole–oxadiazole conjugates with submicromolar antiproliferative activity (IC₅₀ = 0.18–1.42 μM) against MCF-7 and HeLa cells, mechanistically linked to tubulin polymerization inhibition.
- 2020 : Systematic reviews confirmed 1,2,4-oxadiazoles as privileged scaffolds in kinase-targeted therapies, with over 30 clinical candidates featuring this heterocycle.
These developments contextualize this compound as part of a broader medicinal chemistry trajectory optimizing hybrid heterocycles for targeted disease applications.
Research Rationale and Knowledge Gaps
Current investigations prioritize three unresolved aspects:
- Synthetic Scalability : While the parent compound is commercially available, optimized large-scale synthesis routes remain unpublished. Initial protocols likely adapt Huang-Lassila cyclization or oxidative cyclocondensation methods used for analogous structures.
- Target Identification : Preliminary docking studies suggest potential kinase inhibition (e.g., EGFR, VEGFR2) due to the oxadiazole's ATP-mimetic geometry, though experimental validation is lacking.
- Structure-Activity Relationships : The propyl chain's role requires systematic study through analogues varying alkyl chain length and branching. Comparative data from methyl and ethyl derivatives indicate chain length critically modulates logP values (ΔlogP = +0.8 for propyl vs methyl).
Properties
IUPAC Name |
methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-3-4-14-17-15(19-23-14)11-5-7-12(8-6-11)20-10-9-13(18-20)16(21)22-2/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBCTBOOEISBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of appropriate precursors, such as nitriles and hydrazides, under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Attachment of the phenyl group: The oxadiazole ring is then coupled with a phenyl group through a substitution reaction, often using a halogenated phenyl derivative and a suitable base.
Formation of the pyrazole ring: The phenyl-oxadiazole intermediate is reacted with hydrazine derivatives to form the pyrazole ring.
Esterification: Finally, the carboxylate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
One of the primary areas of research for methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is its neuropharmacological potential. Studies have focused on its effects on the central nervous system (CNS), particularly regarding cognition, anxiety, and depression.
Experimental Findings
- Behavioral Studies : Animal models have been utilized to assess the compound's impact on cognitive functions. Results indicate that it exhibits anxiolytic and antidepressant-like properties, suggesting its potential as a therapeutic agent for mood disorders.
- Mechanism of Action : The interaction studies reveal that this compound may bind to specific biological targets within the CNS, elucidating its therapeutic potential against various neurological conditions.
Anticancer Research
This compound has also garnered attention in cancer research due to its potential anticancer properties.
Case Studies
- Targeting Cancer Cells : Research indicates that this compound may inhibit cell proliferation in certain cancer cell lines by interfering with specific signaling pathways. This suggests its utility in developing novel anticancer therapies .
- In Vitro Studies : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cells, providing a basis for further investigation into its anticancer efficacy.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases.
Research Insights
- Inhibition Studies : Preliminary studies suggest that this compound may exhibit selective inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation .
- Potential Applications : These findings open avenues for developing new anti-inflammatory drugs based on this compound.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl ether | Contains an oxadiazole moiety | Different reactivity profile |
| 1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole | Similar pyrazole structure | Varies in biological activity |
| Methyl 5-(propoxy)-pyrazole | Lacks oxadiazole substitution | Exhibits different stability characteristics |
This table illustrates how methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-y)phenyl]-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern that imparts distinct reactivity and biological activity profiles compared to related compounds.
Mechanism of Action
The mechanism by which methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid pyrazole-oxadiazole scaffold. Below is a comparative analysis with structurally related compounds:
Key Findings
However, aryl substituents (e.g., chlorophenyl in Compound 12) confer higher receptor affinity due to π-π stacking and hydrophobic interactions . Electron-withdrawing groups (e.g., trifluoromethyl in Compound 13) increase oxadiazole ring stability and receptor selectivity, whereas the target’s propyl group may prioritize metabolic stability over binding affinity .
Carboxylate vs. Xanthine Cores: The target’s methyl carboxylate group contrasts with the xanthine core in Compounds 12 and 13. Xanthines are classical adenosine receptor ligands, but carboxylate esters may offer novel pharmacokinetic profiles, such as prolonged half-life or reduced off-target effects .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Research Implications
- Medicinal Chemistry: The target compound’s hybrid scaffold warrants exploration in adenosine receptor modulation, leveraging its balance of polar and lipophilic groups. Comparative studies with Compounds 12 and 13 could clarify trade-offs between substituent bulk and receptor affinity.
- Synthetic Optimization: Improving purity beyond 90% may require advanced chromatographic techniques, given the structural complexity noted in Combi-Blocks catalog data .
Biological Activity
Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a pyrazole core substituted with a carboxylate group and an oxadiazole moiety. The presence of the 5-propyl-1,2,4-oxadiazol-3-yl group is particularly noteworthy as it influences the compound's biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. In vitro tests have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways. A study highlighted that specific analogs could inhibit cell proliferation in cancer cell lines by disrupting mitotic processes . The oxadiazole component may enhance this effect by acting on specific molecular targets involved in cell division.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially reducing cytokine release and inflammatory mediator production. This activity is essential for developing therapeutic agents targeting inflammatory conditions .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes.
- Interaction with Cellular Targets : The oxadiazole moiety may interact with specific proteins or receptors, altering cellular signaling pathways.
- Induction of Apoptosis : By triggering apoptotic pathways, these compounds can effectively reduce tumor growth.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antibacterial Activity : A compound structurally related to this compound was tested against Staphylococcus aureus and exhibited an MIC of 2 μg/ml, indicating strong antibacterial properties .
- Anticancer Efficacy : In a study focusing on cancer cell lines, a pyrazole derivative showed significant inhibition of cell proliferation at low concentrations (IC50 values in the micromolar range), suggesting its potential as an anticancer agent .
Data Summary
Q & A
Q. Methodological Answer :
Q. Example Protocol :
| Technique | Solvent System | Purity Achieved | Reference |
|---|---|---|---|
| Column | Hexane:EtOAc (7:3) | 90% | |
| Recrystallization | Ethanol | 95% |
Basic: Which analytical techniques are critical for structural characterization?
Q. Methodological Answer :
- 1H/13C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm substitution patterns (e.g., pyrazole C-H at δ 6.8–7.5 ppm) .
- X-ray Crystallography : Determine dihedral angles between aromatic rings (e.g., pyrazole and oxadiazole planes at ~16–52°) to confirm steric interactions .
- FT-IR : Identify ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹.
Q. Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 mins at 120°C) while maintaining yields >60% .
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to enhance coupling efficiency.
- Solvent Optimization : Replace DMF with greener solvents (e.g., PEG-400) to improve solubility and reduce toxicity .
Q. Example Data :
| Method | Time | Yield | Reference |
|---|---|---|---|
| Conventional reflux | 7 hrs | 45% | |
| Microwave | 30 mins | 62% |
Advanced: How do substituent modifications on the oxadiazole ring affect bioactivity?
Q. Methodological Answer :
Q. Suggested SAR Study Design :
| Substituent | Bioactivity (IC₅₀) | Reference |
|---|---|---|
| Propyl | 12 µM (COX-2) | |
| Nitro | 8 µM (COX-2) |
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Q. Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed cell lines, identical incubation times).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental IC₅₀ values .
Example : If Study A reports IC₅₀ = 10 µM and Study B reports 25 µM, verify assay conditions (e.g., ATP concentration in kinase assays) and run MD simulations to assess conformational stability .
Basic: What safety precautions are advised given limited toxicological data?
Q. Methodological Answer :
- Standard Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Waste Disposal : Incinerate via licensed facilities to prevent environmental contamination .
Note : No ecotoxicity data are available; assume persistence in soil/water and prioritize containment .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Q. Methodological Answer :
- Targeted Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance binding to hydrophobic enzyme pockets.
- Mutagenesis Studies : Replace the pyrazole N-methyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on activity .
Q. Example Design :
| Derivative | Modification | Activity Change | Reference |
|---|---|---|---|
| Compound X | -NO₂ at C4 | +30% potency | |
| Compound Y | -CF₃ at C3 | Reduced solubility |
Advanced: What advanced analytical methods resolve structural ambiguities?
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve tautomeric forms (e.g., pyrazole vs. isoxazole) and confirm regiochemistry .
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate stereochemistry .
Example : X-ray data confirmed a dihedral angle of 48.97° between pyrazole and methoxyphenyl rings, ruling out coplanarity .
Advanced: How can stability under varying conditions be systematically studied?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
